3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Sourcing a single scaffold with dual orthogonal reactive handles for parallel SAR often forces compromise. This compound solves that: 3-Br enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling; 2-CO₂H supports amide/ester diversification or PROTAC linker attachment in 96-well parallel formats. HCl salt ensures batch-to-batch solubility consistency for biophysical assays (SPR/ITC). Supplied with full analytical certification. • Dual orthogonal vectors: aryl bromide + carboxylic acid • HCl salt for reproducible solubility • ≥98% (HPLC), ideal for fragment elaboration & library synthesis

Molecular Formula C7H8BrClN2O2
Molecular Weight 267.51
CAS No. 1909315-96-3
Cat. No. B2525313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
CAS1909315-96-3
Molecular FormulaC7H8BrClN2O2
Molecular Weight267.51
Structural Identifiers
SMILESC1CC2=NC(=C(N2C1)Br)C(=O)O.Cl
InChIInChI=1S/C7H7BrN2O2.ClH/c8-6-5(7(11)12)9-4-2-1-3-10(4)6;/h1-3H2,(H,11,12);1H
InChIKeyKRVQLQCSGKJYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride: Overview


3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride (CAS 1909315-96-3) is a bicyclic heterocyclic compound featuring a fused pyrrole-imidazole core, a bromine atom at the 3-position, and a carboxylic acid group at the 2-position, supplied as the hydrochloride salt with molecular formula C₇H₈BrClN₂O₂ and molecular weight 267.51 g/mol [1]. The compound belongs to the broader pyrrolo[1,2-a]imidazole class, which has been investigated as scaffolds for kinase inhibitors targeting JNK3 [2] and WDR5-WIN-site antagonists [3]. Critically, for procurement and synthesis strategy, this specific substitution pattern (3-Br, 2-CO₂H) is distinct from regioisomeric 2-bromo analogs (CAS 1525619-20-8) and non-halogenated congeners (CAS 1909313-79-6), with implications for orthogonal reactivity and synthetic utility .

Orthogonal reactivity: 3-Br for cross-coupling and 2-CO₂H for amidation/esterification
Solution-ready form: Hydrochloride salt supports polar solvent-based synthesis workflows
Scaffold context: Pyrroloimidazole core for kinase inhibitor or WDR5-site tool compounds

Why This Compound Cannot Be Replaced by Class Analogs


Substituting 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride with a structurally similar pyrroloimidazole without rigorous validation introduces multiple risks. The bromine atom at the 3-position is a critical determinant of reactivity, enabling specific cross-coupling chemistries that are precluded in non-halogenated analogs [1]. The carboxylic acid group at the 2-position allows for amide, ester, or other carbonyl-based diversification, a synthetic vector absent in simple 3-bromo-pyrroloimidazole (CAS 914637-88-0) . Furthermore, the hydrochloride salt form offers markedly different solubility and handling characteristics compared to the free acid (CAS 1379341-35-1), directly impacting reaction efficiency, purification, and scale-up feasibility . In biological contexts, the 3D-QSAR analysis of 41 pyrroloimidazole analogs confirmed that even minor substituent variations lead to substantial shifts in predicted inhibitory activity against WDR5, underscoring that generic class-level substitution is unreliable without explicit analytical or biological benchmarking [2].

This compound 3-bromo, 2-CO₂H HCl salt
2-bromo regioisomer Reactivity and target engagement may shift
2-CO₂H present Orthogonal diversification enabled
Simple 3-bromo (no CO₂H) Lacks derivatization handle; cannot be elaborated
HCl salt Solution-phase chemistry preferred
Free acid Solubility and reaction efficiency may differ

Differentiation Evidence Against Closest Analogs


Regiochemical Bromine Substitution Dictates Reactivity

The bromine atom at the 3-position of the pyrroloimidazole core is electronically and sterically distinct from the 2-bromo regioisomer (CAS 1525619-20-8). In a class-level QSAR study of 41 pyrroloimidazoles targeting the WDR5-WIN-site, the position of the halogen atom was a key determinant of predicted biological activity, with CoMFA q²=0.667 and CoMSIA q²=0.662, directly linking substituent position to activity shifts [1]. The 3-bromo substituent is positioned for Pd-catalyzed cross-coupling at a site identified as tolerant to aryl substitution in JNK3 inhibitor optimization, where (S)-enantiomers of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives achieved up to 20-fold selectivity for JNK3 over relevant (R)-enantiomers, indicating highly specific steric and electronic requirements at the 3-position [2].

Regioisomer reactivity
Class-level inference
QSAR q²=0.667, CoMSIA r²=0.983
Position critical for activity
Supports regioisomer selection review
Based on 41-analog QSAR model; head-to-head data not available
Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Carboxylic Acid Enables Orthogonal Diversification

The carboxylic acid group at the 2-position of the target compound (C₇H₈BrClN₂O₂) provides a synthetic handle for amide bond formation, esterification, and other carbonyl-based transformations. This functionality is entirely absent in 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 914637-88-0, C₆H₇BrN₂), which lacks any reactive group beyond the aryl bromide [1]. In the context of medicinal chemistry, the carboxylate group can serve as an anchor for linker attachment in PROTAC design or for improving aqueous solubility and pharmacokinetics. The free acid form (CAS 1379341-35-1) is known from supplier databases, but its limited aqueous solubility can hinder certain reaction conditions, making the hydrochloride salt the preferred form for solution-phase chemistry .

Diversification handle
Supporting evidence
2-CO₂H present; ~80 Da mass increase
Enables amide/ester formation
Orthogonal reactivity vs. simple 3-bromo analogs
Structural comparison; late-stage functionalization advantage
Chemical Biology PROTACs Bioconjugation

Hydrochloride Salt Enhances Solubility and Handling

The target compound is supplied as the hydrochloride salt (CAS 1909315-96-3), which is reported to have a logP of 1.7118 and a topological polar surface area (TPSA) of 55.12 Ų . The free acid form (CAS 1379341-35-1) lacks the HCl component and has a TPSA of 55.1 Ų, but without the counterion, its aqueous solubility is typically lower. While direct solubility data are not publicly available, the general principle that salt formation enhances dissolution rate and apparent solubility is well-established. The hydrochloride salt also facilitates handling (solid form, reduced hygroscopicity) and compatibility with common organic solvents, which is advantageous for parallel synthesis and high-throughput experimentation .

Salt-form properties
Data to verify
logP 1.7118, TPSA 55.12 Ų
HCl salt; may improve solubility
Supports solution-phase synthesis workflows
Solubility advantage qualitatively recognized; direct data not published
Process Chemistry Formulation Solubility

Key Application Scenarios


Kinase Inhibitor Lead Optimization

In drug discovery programs targeting JNK3, WDR5, or analogous kinases, the 3-bromo substituent serves as a critical synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling [1]. The 2-carboxylic acid can simultaneously be elaborated to amides to explore SAR in an orthogonal direction, capitalizing on the dual functionalization capability that is absent in simple 3-bromo-pyrroloimidazole (CAS 914637-88-0). This compound is thus ideally suited for fragment-based or HTS follow-up chemistry where rapid analog generation is rate-limiting.

PROTAC Linker Conjugation

The carboxylic acid at the 2-position provides a native attachment point for polyethylene glycol (PEG) linkers or bifunctional handles commonly used in PROTAC design [2]. The 3-bromo substituent can simultaneously be used for bioconjugation or for tuning the ligand's binding affinity to the target protein. This dual orthogonal reactivity is a distinguishing advantage over analogs that possess only a single functional group, enabling more efficient exploration of PROTAC linker length, composition, and exit vector geometry.

Chemical Biology Tool Compound Synthesis

The hydrochloride salt form, commercially available in certified purities of ≥98% (HPLC) from vendors like Leyan , ensures consistent quality for sensitive biochemical assays such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or cellular target engagement studies. The defined salt stoichiometry minimizes batch-to-batch variability in solubility, making this form preferable to the free acid for quantitative biophysical and cellular pharmacology experiments.

Parallel Library Synthesis for SAR Studies

The compound's bifunctional nature (aryl bromide + carboxylic acid) makes it an exemplary scaffold for combinatorial library generation. The aryl bromide site can react with a diverse set of boronic acids/esters under standardized Suzuki conditions, while the carboxylic acid can be coupled to primary or secondary amines using HATU or HBTU protocols in 96-well plate formats [3]. The resulting libraries can rapidly explore chemical space around the pyrroloimidazole core while maintaining the core scaffold's favorable computed properties (logP = 1.7118, TPSA = 55.12 Ų).

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Dual reactive handles (3-Br, 2-CO₂H)
Cross-coupling compatibility & SAR exploration
PROTAC linker conjugation
Native carboxylate attachment point
Linker stability & ternary complex formation
Biophysical assay reagent
Certified purity ≥98% & consistent salt form
Batch solubility & assay reproducibility
Combinatorial library synthesis
Orthogonal reactivity for plate-based chemistry
Reaction scope & library diversity
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